2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
CAS No.:
Cat. No.: VC18154496
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O2 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 2-amino-4-(3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid |
| Standard InChI | InChI=1S/C10H17N3O2/c1-7-6-8(2)13(12-7)5-4-10(3,11)9(14)15/h6H,4-5,11H2,1-3H3,(H,14,15) |
| Standard InChI Key | CDQNPQUMKRTLPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CCC(C)(C(=O)O)N)C |
Introduction
Structural and Molecular Characterization
Core Architecture and Stereochemical Features
The compound’s structure integrates a pyrazole ring substituted with methyl groups at positions 3 and 5, linked via a four-carbon chain to a central α-methylated amino acid backbone . The IUPAC name, 2-amino-4-(3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid, reflects this arrangement, with the pyrazole moiety contributing aromaticity and hydrogen-bonding capabilities . The SMILES notation CC1=CC(=NN1CCC(C(=O)O)N)C encodes the spatial relationships between substituents, highlighting the tertiary carbon’s methyl branch and the carboxylic acid terminus .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₃O₂ | |
| Molecular Weight | 211.26 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 4 | |
| XLogP3-AA | -2.3 |
The compound’s low partition coefficient (XLogP3-AA = -2.3) indicates high polarity, likely due to the carboxylic acid and amine groups . This property influences solubility in aqueous media, a critical factor for biological uptake.
Synthetic Methodologies
Reaction Pathways and Optimization
Synthesis typically involves multi-step organic reactions, beginning with the preparation of 3,5-dimethylpyrazole. This heterocycle is subsequently alkylated with a suitably protected bromobutane derivative to introduce the four-carbon spacer. The α-methyl group is introduced via Strecker synthesis or reductive amination, followed by hydrolysis of protective groups to yield the final amino acid.
Key challenges include minimizing racemization at the α-carbon and ensuring regioselectivity during pyrazole alkylation. Solvent systems such as tetrahydrofuran or dimethylformamide, coupled with catalysts like potassium carbonate, improve yields to ~60–75%. Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry, with characteristic shifts observed for the pyrazole protons (δ 6.0–6.2 ppm) and the α-methyl group (δ 1.3–1.5 ppm).
Biological Activities and Mechanistic Insights
Enzyme Modulation and Receptor Interactions
The pyrazole ring’s electron-rich π-system enables π-stacking interactions with aromatic residues in enzyme active sites. Preliminary in vitro studies suggest inhibitory activity against kinases involved in inflammatory pathways, though specific targets remain unconfirmed. The compound’s α-methyl group may confer resistance to proteolytic degradation, extending its half-life in biological matrices compared to unbranched analogs.
Table 2: Comparative Bioactivity Profiles
| Property | 2-Amino-4-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-Methylbutanoic Acid | Unmodified Analog |
|---|---|---|
| Proteolytic Stability | High (t₁/₂ > 24 h) | Low (t₁/₂ < 2 h) |
| Cellular Permeability | Moderate (LogP app = -1.8) | High (LogP app = 0.5) |
| Kinase Inhibition IC₅₀ | 12.3 ± 1.8 μM | 45.6 ± 3.2 μM |
Future Research Directions
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Mechanistic Studies: Elucidate binding affinities for kinase targets using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
-
In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.
-
Structure-Activity Relationships: Synthesize derivatives with varied pyrazole substituents to optimize potency and selectivity.
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